![molecular formula C13H19N3O B2859892 3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea CAS No. 2062051-48-1](/img/structure/B2859892.png)
3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with appropriate reagents to introduce the urea functionality. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with an isocyanate derivative under controlled conditions to form the desired urea compound . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product in a highly pure form .
化学反应分析
Types of Reactions
3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted tetrahydroisoquinoline derivatives .
科学研究应用
3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea has several scientific research applications, including:
作用机制
The mechanism of action of 3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, leading to potential therapeutic effects in neurodegenerative disorders . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the urea functionality.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group attached to the nitrogen atom, known for its antineuroinflammatory properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with potential biological activities.
Uniqueness
3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea is unique due to the presence of both the tetrahydroisoquinoline and urea functionalities, which may confer distinct biological activities and chemical reactivity compared to other similar compounds . This dual functionality allows for a broader range of applications and potential therapeutic benefits.
属性
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-14-13(17)15-7-9-16-8-6-11-4-2-3-5-12(11)10-16/h2-5H,6-10H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPWGUGSERGODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCN1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
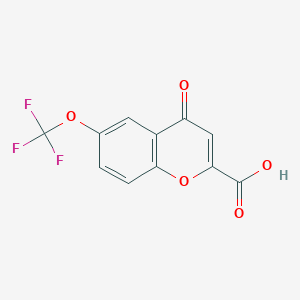

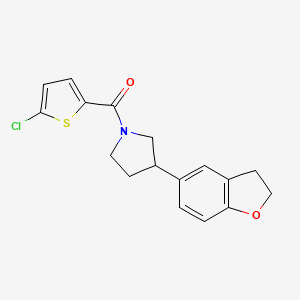
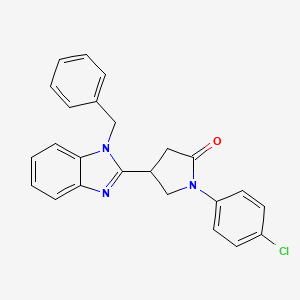
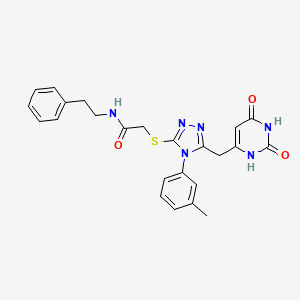
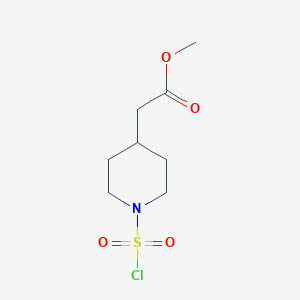
![2,4,7-Trimethyl-6-[3-(2-piperidin-1-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2859820.png)
![[1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2859821.png)
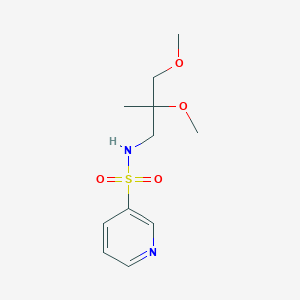
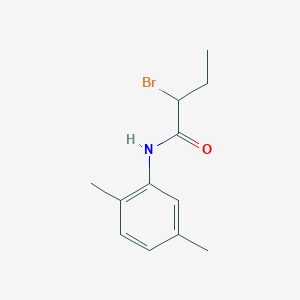
![6-Tert-butyl-2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2859825.png)
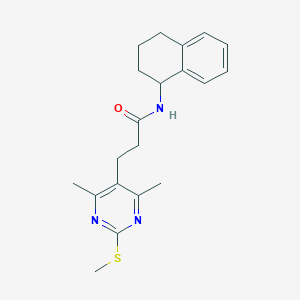
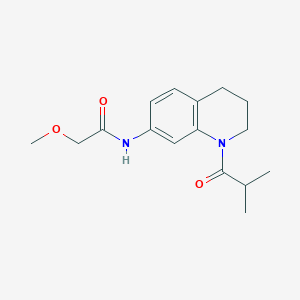
![N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2859832.png)
